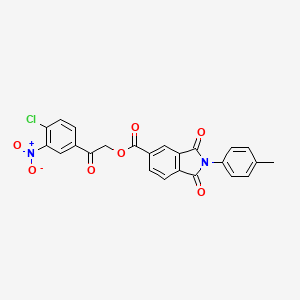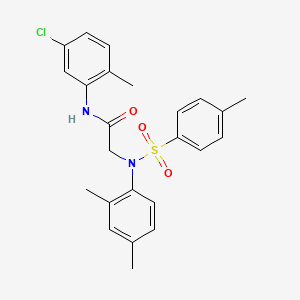![molecular formula C21H17ClN2O2S B3675781 N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B3675781.png)
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide
Übersicht
Beschreibung
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 4-(4-chlorophenoxy)aniline: This intermediate is synthesized through a nucleophilic aromatic substitution reaction between 4-chlorophenol and 4-chloronitrobenzene, followed by reduction of the nitro group to an amine.
Thioamide Formation: The intermediate 4-(4-chlorophenoxy)aniline is then reacted with carbon disulfide and a suitable base to form the corresponding thiourea derivative.
Coupling with 3-methylbenzoyl chloride: The final step involves the reaction of the thiourea derivative with 3-methylbenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide: shares structural similarities with other thiourea derivatives and benzamide compounds.
Thiourea derivatives: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.
Benzamide compounds: Benzamides are commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Eigenschaften
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c1-14-3-2-4-15(13-14)20(25)24-21(27)23-17-7-11-19(12-8-17)26-18-9-5-16(22)6-10-18/h2-13H,1H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUUANCYPRWVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3675699.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B3675703.png)
![3-chloro-4-ethoxy-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3675716.png)
![2-({N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3675727.png)

![N-[4-[(4-ethoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide](/img/structure/B3675738.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3675743.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3675756.png)

![3-chloro-6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B3675770.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-2-carboxamide](/img/structure/B3675773.png)
![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3675779.png)

![4-[[2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B3675793.png)
